2,6-二异丙基-4-硝基苯胺

描述

Synthesis Analysis

The synthesis of compounds similar to 2,6-Diisopropyl-4-nitroaniline, such as 2-methyl-6-nitroaniline, often involves multi-step processes including acetylation, nitration, and hydrolysis. For instance, Sun Cheng-hui (2009) explored a method where acetylation and nitration were completed separately, resulting in a controlled reaction temperature and high purity of the final product (Sun Cheng-hui, 2009).

Molecular Structure Analysis

The molecular structure of related nitroaniline compounds has been studied extensively. For example, the crystal structure of 2-amino-4-nitroaniline was found to exhibit significant potential for nonlinear optical properties due to its noncentrosymmetric space group (T. Kolev et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving nitroaniline derivatives can vary. For instance, the Diels-Alder reactivity of nitrobenzofuroxans with isoprene and 2,3-dimethylbutadiene has been investigated, leading to the formation of various mono- and di-adducts (R. Goumont et al., 2002).

Physical Properties Analysis

The physical properties of related compounds, such as elastic and thermosalient behavior, have been observed in organic crystals like 2,6-dichlorobenzylidine-4-fluoro-3-nitroaniline. This compound can bend elastically without fracture and exhibits thermosalient behavior due to anisotropic changes in its unit cell parameters (Soumyajit Ghosh et al., 2015).

Chemical Properties Analysis

The chemical properties of nitroaniline derivatives are influenced by their molecular structures. For instance, the molecular structures of mononitroanilines influence their thermal decomposition products, as studied by P. Chen, W. Lo, and K. Hu (1997), who found that the position of the nitro group significantly affects the molecule's geometry and stability (P. Chen et al., 1997).

科学研究应用

电子俘获气相色谱法: 可使用此技术测定水果中的 2,6-二氯-4-硝基苯胺残留物。此方法包括用苯提取样品,并在气相色谱仪中分析,无需其他净化程序。它灵敏度足够高,能够检测到各种核果中低至 0.01 ppm 的残留物 (Cheng & Kilgore, 1966)。

核磁共振 (NMR) 光谱法: 已使用 1H 和 15N NMR 光谱法观察到 2,6-二氯-N-硝基苯胺和 2,6-二溴-N-硝基苯胺酸催化重排为其 4-硝基衍生物。此方法可追踪反应过程中核极化的变化 (Abu-Namous, Ridd & Sandall, 1986)。

生物活性化合物合成: 硝基苯胺(包括 2,6-二氯-4-硝基苯胺等衍生物)用作合成药品和农用化学品的中间体。已报道使用三组分环转化合成各种硝基化合物的的方法 (Le & Nishiwaki, 2018)。

环境影响和减排技术: 硝基苯胺的环境影响(包括其毒性和将这些化合物还原为毒性较低产物的技术)是研究的重要领域。例如,二氧化硅负载的金纳米粒子已用于还原水中的 2-硝基苯胺 (Naseem, Begum & Farooqi, 2017)。

代谢研究: 已在大鼠中研究了各种 4-硝基苯胺衍生物的代谢,包括二氯和二溴衍生物。这些研究有助于了解这些化学物质在生物体内的生物学归宿 (Maté, Ryan & Wright, 1967)。

催化还原: 已对使用合成纳米粒子催化还原硝基苯胺进行了研究,突出了在各种环境背景下高效还原工艺的潜力 (Naghash-Hamed, Arsalani & Mousavi, 2022)。

属性

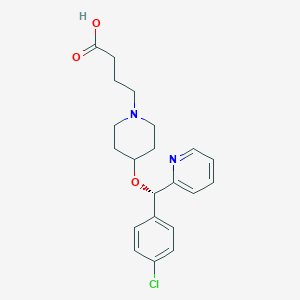

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXCKREXFUBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398825 | |

| Record name | 2,6-Diisopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropyl-4-nitroaniline | |

CAS RN |

163704-72-1 | |

| Record name | 2,6-Bis(1-methylethyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163704-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)